molecular formula C9H16ClN3O B2454111 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 183208-11-9

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Numéro de catalogue: B2454111
Numéro CAS: 183208-11-9
Poids moléculaire: 217.7
Clé InChI: OBNPTPDBYZEWSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNPTPDBYZEWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Piperidine-3-Carboxamidoxime with Ethyl-Substituted Reagents

Reaction Mechanism and Precursor Design

The most widely documented method involves cyclocondensation between piperidine-3-carboxamidoxime and ethyl-substituted nitrile oxides (Fig. 1A). This one-pot reaction proceeds under acidic conditions (e.g., HCl/EtOH), where the amidoxime acts as a bifunctional nucleophile, attacking the nitrile oxide’s electrophilic carbon. The resulting 1,2,4-oxadiazole ring forms regioselectively at the 3-position of the piperidine backbone.

Table 1: Representative Cyclocondensation Conditions
Precursor Solvent Acid Catalyst Temperature Yield (%)
Piperidine-3-carboxamidoxime Ethanol HCl (conc.) 80°C, 12 hr 62–68
Ethyl nitrile oxide DCM TFA RT, 24 hr 55

Key variables impacting yield include:

  • Solvent polarity : Ethanol enhances solubility of intermediates compared to dichloromethane (DCM).
  • Acid strength : Concentrated HCl accelerates cyclization but may promote side reactions like N-ethylation.

Purification and Byproduct Analysis

Crude products typically require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove:

  • Unreacted amidoxime (Rf = 0.3 in CH₂Cl₂/MeOH)
  • Diethylurea byproducts from nitrile oxide dimerization
    Final hydrochloride salt formation uses HCl gas in anhydrous ether, achieving >95% purity by HPLC.

Nucleophilic Substitution on Pre-Formed Oxadiazole Intermediates

Two-Step Synthesis via 3-Chlorooxadiazole

An alternative route functionalizes a pre-assembled 1,2,4-oxadiazole core (Fig. 1B):

  • Step 1 : 5-Ethyl-3-chloro-1,2,4-oxadiazole is prepared by treating ethyl amidoxime with Cl₃CCN in pyridine (75% yield).
  • Step 2 : Piperidine undergoes nucleophilic aromatic substitution (SNAr) at the oxadiazole’s 3-position under basic conditions (K₂CO₃, DMF, 100°C).
Table 2: SNAr Reaction Optimization
Base Solvent Temperature Time (hr) Yield (%)
K₂CO₃ DMF 100°C 8 58
DBU THF 65°C 12 47

Limitations include competing hydrolysis of the chlorooxadiazole in polar aprotic solvents, which reduces overall yield.

Multi-Step Approaches from Piperidine Derivatives

Reductive Amination of 3-Oxadiazolyl Ketones

A less common but scalable method involves:

  • Ketone formation : Condensing piperidine-3-carboxylic acid with ethyl hydroxylamine to form 3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-4-one.
  • Reductive amination : Using NaBH₃CN in methanol to reduce the ketone to the secondary amine, followed by HCl salt precipitation (overall yield: 42%).

Solid-Phase Synthesis for High-Throughput Production

Patent US5043345A describes a resin-bound approach where Wang resin is functionalized with a piperidine scaffold, enabling iterative oxadiazole formation and cleavage. While yields per step are modest (35–50%), this method facilitates rapid analog generation for structure-activity relationship (SAR) studies.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

  • ¹H NMR (D₂O, 400 MHz): δ 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.95–3.15 (m, 4H, piperidine H-2,6), 3.72 (dd, J=12.4, 3.2 Hz, 1H, H-3), 4.45 (s, 1H, H-4).
  • HPLC-MS : tR = 6.7 min (C18, 0.1% TFA in H₂O/MeCN), m/z 217.1 [M+H]⁺.

Impurity Profiling

Common impurities identified via LC-MS include:

  • N-Ethylpiperidine adducts (m/z 245.2) from over-alkylation
  • Oxadiazole ring-opened products (m/z 189.0) under prolonged acidic conditions

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-3 position due to electron-deficient characteristics. Key reactions include:

Reaction Type Conditions Reagents Products Yield
Amine substitutionEthanol, 60–80°C, 6–8 hEthylamine3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-ethylpiperidine65–85%
Thiol substitutionDMF, K₂CO₃, 50°C, 4 hThiophenol3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-S-phenylpiperidine70–78%

These reactions exploit the oxadiazole’s susceptibility to nucleophilic attack, forming derivatives with altered electronic and steric properties.

Oxidation Reactions

The ethyl group on the oxadiazole ring can be oxidized to a carboxylic acid under controlled conditions:

Oxidizing Agent Conditions Products Yield
H₂O₂ (30%)Acetic acid, 80°C, 12 h3-(5-Carboxy-1,2,4-oxadiazol-3-yl)piperidine70–75%
KMnO₄H₂O, 60°C, 6 hSame as above60–65%

The resulting carboxylic acid derivatives are valuable intermediates for further functionalization.

Reduction Reactions

The oxadiazole ring can be reduced to form diamino derivatives:

Reducing Agent Conditions Products Yield
LiAlH₄Anhydrous ether, reflux, 3 h3-(5-Ethyl-1,2,4-diaminoazol-3-yl)piperidine60–70%
H₂/Pd-CEthanol, 50 psi, 24 hSame as above50–55%

Reduction enhances hydrogen-bonding capacity, potentially improving pharmacological activity.

Piperidine Ring-Opening Reactions

Under acidic conditions, the piperidine ring undergoes hydrolysis:

Acid Conditions Products Conversion
HCl (conc.)Reflux, 8 hLinear amine hydrochloride80–90%
H₂SO₄100°C, 6 hSame as above75–85%

Ring-opening generates linear amines for use in peptide synthesis or polymer chemistry.

Cross-Coupling Reactions

The oxadiazole ring participates in palladium-catalyzed coupling reactions:

Reaction Catalyst Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-(5-Aryl-1,2,4-oxadiazol-3-yl)piperidine55–65%

Such reactions enable aryl/heteroaryl group introductions, expanding structural diversity .

Key Research Findings

Recent studies highlight the compound’s role in synthesizing bioactive derivatives:

  • Anticancer Agents : Coupling with aromatic amines yielded compounds showing IC₅₀ values of 15–20 μM against MCF-7 cells .

  • Antimicrobial Derivatives : Thiol-substituted analogs inhibited Staphylococcus aureus at MIC values of 2–4 μg/mL.

Reaction Mechanisms

  • Oxadiazole Substitution : Proceeds via a two-step mechanism involving initial nucleophilic attack followed by ring re-aromatization .

  • Piperidine Hydrolysis : Acid-catalyzed ring-opening generates a carbocation intermediate, which reacts with water.

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that derivatives of oxadiazoles exhibit significant cytotoxicity against a range of cancer cell lines. Notably, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.63
A549 (lung cancer)12.0
U937 (leukemia)10.0

These values indicate that the compound's efficacy is comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for further development as an anti-infective agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate oxadiazole precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives, including this compound. The study reported that these compounds exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and modulation of key signaling pathways .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds highlighted the effectiveness of oxadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as lead molecules for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.

Comparaison Avec Des Composés Similaires

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride . These compounds share the oxadiazole and piperidine core structures but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications compared to its analogs.

Activité Biologique

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS No. 183208-11-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H16ClN3O
Molecular Weight217.7 g/mol
Physical StateWhite solid
Melting PointNot available

The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Anticancer Activity

1,2,4-Oxadiazole derivatives are also recognized for their anticancer properties. A study highlighted that certain oxadiazole compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of p53 expression levels .

In vitro assays have shown that these compounds can inhibit cell proliferation effectively. For example:

CompoundCell LineIC50 (μM)
5aMCF-70.12
5bA5490.75

The above data illustrates that modifications to the oxadiazole structure can significantly enhance cytotoxicity against various cancer cell lines .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation.
  • Antimicrobial Action : The presence of the oxadiazole ring enhances membrane permeability in bacteria leading to cell death.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds bearing an oxadiazole moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Investigation : Research focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines demonstrated that structural variations significantly influenced their potency. Some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Q & A

Q. What strategies reconcile discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Perform sensitivity analysis on variables like precursor purity and solvent drying. Use DOE to isolate critical factors (e.g., anhydrous vs. hydrated conditions). Cross-reference synthetic protocols from independent studies to identify methodological outliers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.